molecular formula C23H20N2O B1349525 2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole CAS No. 5496-42-4

2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole

Cat. No. B1349525
CAS RN: 5496-42-4
M. Wt: 340.4 g/mol
InChI Key: XCCJHWPREGFUJH-UHFFFAOYSA-N
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Description

“2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole” is a complex organic compound. Based on its name, it likely contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The compound also contains ethoxyphenyl and diphenyl groups .


Synthesis Analysis

While specific synthesis methods for “2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole” were not found, similar compounds are often synthesized through multi-step processes involving various types of organic reactions .


Molecular Structure Analysis

The molecular structure of “2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole” can be inferred from its name. It likely contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The compound also contains ethoxyphenyl and diphenyl groups .

Scientific Research Applications

Corrosion Inhibition

Research on imidazole derivatives, including those similar to 2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole, has demonstrated their effectiveness as corrosion inhibitors. For instance, Singh et al. (2017) investigated several imidazole derivatives and found that they exhibited high corrosion inhibition efficiency for steel in certain environments, confirmed through methods like electrochemical impedance spectroscopy and potentiodynamic polarization (Singh et al., 2017). Another study by Dohare et al. (2019) corroborated these findings, showing that substituted imidazoles are effective corrosion inhibitors for mild steel, verified through various techniques including electrochemical and surface studies (Dohare et al., 2019).

Antimalarial Activity

Imidazole derivatives have been evaluated for their antimalarial properties. Septiana et al. (2021) synthesized a series of imidazole derivatives and assessed their in vitro activities against Plasmodium falciparum, finding notable efficacy. Molecular docking studies were also performed to predict the interaction between these compounds and the targeted protein (Septiana et al., 2021).

Antimicrobial Properties

Imidazole derivatives have been explored for their antimicrobial capabilities. Khanage et al. (2020) synthesized certain imidazole derivatives and screened them for antibacterial and antifungal activities, finding significant activity against certain pathogens (Khanage et al., 2020).

Nonlinear Optical Properties

Imidazole derivatives have potential applications in nonlinear optics. Jayabharathi et al. (2012's research on the optical properties of a synthesized imidazole derivative showed enhanced fluorescence in the presence of transition metal ions, which could be due to the suppression of radiationless transitions. Their findings suggest potential use as nonlinear optical (NLO) materials (Jayabharathi et al., 2012).

Anticancer Agents

Imidazole-based compounds have been studied for their potential as anticancer agents. Romagnoli et al. (2016) synthesized a series of compounds based on the imidazole scaffold, evaluating them as tubulin polymerization inhibitors. One compound demonstrated high antitumor activity, indicating its promise as an anticancer drug candidate (Romagnoli et al., 2016).

Molecular Docking and Crystal Structure Studies

Imidazole derivatives have been the subject of molecular docking and crystal structure studies. Sharma et al. (2018) synthesized and analyzed the crystal structures of certain imidazole compounds, conducting molecular docking studies to understand their inhibitory activity against specific proteins (Sharma et al., 2018).

Solvatochromic and Photophysical Studies

Research has also delved into the solvatochromic and photophysical properties of imidazole derivatives. Padalkar et al. (2015) synthesized novel fluorescent imidazole derivatives, observing their absorption in the ultraviolet region and emission in the blue region. These findings have implications for their use in various fluorescence-based applications (Padalkar et al., 2015).

Synthesis and Reactivity

Imidazole derivatives have been synthesized through various methods, and their reactivity has been explored for different applications. For example, the work of Dong et al. (2018) demonstrated a one-pot synthesis method for imidazole derivatives, providing an efficient approach to create fused tetracyclic heterocycles containing both imidazole and phenanthridine moieties (Dong et al., 2018).

Future Directions

The future directions for research on “2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole” could include further investigation into its synthesis, properties, and potential applications. This could involve more detailed studies of its molecular structure, chemical reactions, and mechanism of action .

properties

IUPAC Name

2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c1-2-26-20-16-10-9-15-19(20)23-24-21(17-11-5-3-6-12-17)22(25-23)18-13-7-4-8-14-18/h3-16H,2H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCJHWPREGFUJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366961
Record name 2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole

CAS RN

5496-42-4
Record name 2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Singh, R Dubey, S Tiwari, RS Khanna… - Scientia …, 2015 - scientiairanica.sharif.edu
The load-carrying capacity and wear properties of selected triaryl substituted imidazoles were evaluated using a four-ball test machine. These derivatives show better antiwear …
Number of citations: 1 scientiairanica.sharif.edu

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